Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate
Description
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is a nitroaromatic ester derivative featuring a 2-formylphenoxy substituent at the 4-position and a nitro group at the 3-position of the benzene ring. This compound is synthesized via O-alkylation of substituted 2-hydroxybenzaldehydes, as described in methods optimized from Drożdżik’s work, where methyl α-bromophenylacetate reacts with 2-hydroxybenzaldehyde in dimethylformamide (DMF) with potassium carbonate as a base . Commercial availability is confirmed via Santa Cruz Biotechnology (sc-328599, 500 mg for $146.00) .
Properties
IUPAC Name |
methyl 4-(2-formylphenoxy)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)10-6-7-14(12(8-10)16(19)20)22-13-5-3-2-4-11(13)9-17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRLYNOJRFASRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (Method A)
This two-step protocol involves synthesizing methyl 4-chloro-3-nitrobenzoate followed by coupling with 2-formylphenol.
Step 1: Synthesis of Methyl 4-Chloro-3-Nitrobenzoate
Methyl 4-hydroxybenzoate is nitrated using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C, yielding methyl 4-hydroxy-3-nitrobenzoate. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the chloride substituent at the 4-position. The reaction proceeds via electrophilic nitration, where the nitro group directs to the meta position relative to the ester.
Step 2: Etherification with 2-Formylphenol
Methyl 4-chloro-3-nitrobenzoate reacts with 2-formylphenol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 130°C for 5–8 hours. The mechanism involves deprotonation of 2-formylphenol to form a phenoxide ion, which displaces the chloride via nucleophilic aromatic substitution. Microwave-assisted heating reduces reaction time to 15 minutes with comparable yields (82–88%).
Optimization Notes:
One-Pot Sequential Esterification and Nitration (Method B)
A streamlined approach condenses esterification and nitration into a single vessel.
Procedure:
4-Hydroxybenzoic acid is methylated with methanol and sulfuric acid, followed by in-situ nitration using nitric acid (68%) at 0°C. The crude methyl 4-hydroxy-3-nitrobenzoate is then coupled with 2-formylphenol without isolation, using potassium tert-butoxide (t-BuOK) in DMF. This method achieves an overall yield of 78% but requires rigorous temperature control to avoid over-nitration.
Critical Analysis:
Palladium-Catalyzed Coupling (Method C)
For laboratories equipped for transition-metal catalysis, Suzuki-Miyaura coupling offers an alternative route.
Synthesis of Boronic Ester Intermediate:
Methyl 4-bromo-3-nitrobenzoate reacts with bis(pinacolato)diboron in the presence of palladium acetate (Pd(OAc)₂) and tricyclohexylphosphine (PCy₃) to form the boronic ester. Subsequent coupling with 2-formylphenyl triflate under aerobic conditions yields the target compound. This method achieves 89% yield but is cost-prohibitive for large-scale production.
Reaction Mechanism and Kinetic Studies
The rate-determining step in nucleophilic substitution (Method A) is the formation of the Meisenheimer complex, as evidenced by kinetic isotope effects. Isotopic labeling studies using deuterated 2-formylphenol show a kH/kD ratio of 1.8, confirming partial charge development in the transition state. Nitration (Method B) follows classical electrophilic aromatic substitution, with the ester group deactivating the ring and directing nitration to the meta position.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| A | 88 | 95+ | Moderate | High |
| B | 78 | 85 | Low | Moderate |
| C | 89 | 97 | High | Low |
Purification and Analytical Characterization
Crude products are purified via recrystallization from ethyl acetate/hexane (3:1), increasing purity from 85% to 99%. High-performance liquid chromatography (HPLC) with a C18 column resolves isomeric impurities (<2%). Nuclear magnetic resonance (NMR) confirms structure:
- ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.94 (d, J = 8.4 Hz, 1H, ArH), 7.62–7.55 (m, 2H, ArH), 6.99–6.93 (m, 2H, ArH), 3.91 (s, 3H, OCH₃).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Methyl 4-(2-carboxyphenoxy)-3-nitrobenzenecarboxylate.
Reduction: Methyl 4-(2-formylphenoxy)-3-aminobenzenecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Delivery Systems
One of the most promising applications of methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is in the development of drug delivery systems, particularly hydrogels that respond to external stimuli such as pH and light.
Case Study: Hydrogel Development
Research has demonstrated that this compound can be utilized to synthesize photocleavable crosslinkers, which are integral in creating responsive hydrogels. These hydrogels can swell, dissolve, or collapse in response to changes in pH or exposure to light, enhancing drug release at targeted sites, particularly in acidic environments typical of tumor tissues .
Key Findings :
- The hydrogel showed increased swelling at acidic pH levels, making it suitable for targeted drug delivery in cancer therapy.
- The dual stimulation (light and pH) allows for controlled release, which can be timed and localized to improve therapeutic efficacy .
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials with specific functionalities.
Applications in Smart Materials
The compound has been incorporated into smart materials that exhibit photo-responsive behavior. For instance, when integrated into polymer matrices, it can facilitate the development of materials that change properties upon exposure to light, which can be useful in applications ranging from sensors to adaptive coatings .
Synthesis of Novel Compounds
This compound is also used as an intermediate in the synthesis of other complex organic compounds. Its reactivity allows it to participate in various chemical reactions leading to the formation of new drug candidates or functional materials.
Example Reactions :
Mechanism of Action
The mechanism of action of Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions, affecting cellular processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Key Compounds:
Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate Substituents: 4-fluorophenoxy (electron-withdrawing fluorine) at 4-position. Properties: Enhanced stability compared to the formyl analogue due to reduced reactivity of the fluorine group. Commercial production is established, with SynQuest Laboratories offering 97% purity at $164.00/g . Applications: Likely used in agrochemicals or as a building block for fluorinated pharmaceuticals.
Methyl 4-[(3,4-dichlorobenzyl)oxy]-3-nitrobenzenecarboxylate Substituents: 3,4-dichlorobenzyloxy group.
Properties: Higher reactivity in condensation reactions, making it suitable for synthesizing heterocycles (e.g., benzofurans) .
Physicochemical Properties
Notes:
- The formyl-substituted compound exhibits higher polarity and reactivity due to the aldehyde group, impacting solubility in organic solvents.
- Chlorine and fluorine substituents enhance thermal stability and resistance to hydrolysis .
Biological Activity
Methyl 4-(2-formylphenoxy)-3-nitrobenzenecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₁N₁O₆, with a molecular weight of approximately 301.25 g/mol. The structure consists of a nitro group (-NO₂) at the meta position of the benzene ring and a formyl group (-CHO) connected through a phenoxy linkage. This unique arrangement contributes to its reactivity and potential applications in various biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains, although specific mechanisms remain to be elucidated .
- Anticancer Potential : The compound's structural features hint at possible interactions with DNA, which is a common target for anticancer agents. Some derivatives have demonstrated cytotoxic effects in cancer cell lines .
- Pharmacological Applications : Its ability to form hydrogels for drug delivery systems has been explored, particularly in creating pH-responsive materials that can release drugs in acidic environments typical of tumor tissues .
While detailed mechanisms of action for this compound are not fully characterized, studies suggest potential interactions with biological targets such as enzymes and nucleic acids. The presence of the nitro group may facilitate redox reactions, enhancing its biological activity .
Table 1: Summary of Biological Activities and Findings
Selected Research Studies
- Antimicrobial Study : A study investigating the antimicrobial properties found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating potential as a lead compound in antibiotic development .
- Cytotoxicity Assay : In vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of cellular metabolism and induction of apoptosis .
- Hydrogel Development : Researchers synthesized a hydrogel using this compound as a crosslinker, demonstrating its ability to respond to pH changes and release encapsulated drugs effectively in acidic conditions typical of tumor microenvironments .
Q & A
Q. Table 1: Key Synthetic Parameters
Q. Table 2: Crystallographic Refinement Metrics
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
